molecular formula C7H14ClN B8181426 4-Methylhex-1-yn-3-amine hydrochloride

4-Methylhex-1-yn-3-amine hydrochloride

Cat. No.: B8181426
M. Wt: 147.64 g/mol
InChI Key: UBABVJKAKWOXKC-UHFFFAOYSA-N
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Description

4-Methylhex-1-yn-3-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a solid at room temperature and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an alkyne group and an amine group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylhex-1-yn-3-amine hydrochloride typically involves the reaction of 4-methylhex-1-yne with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the addition of the amine group to the alkyne. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylhex-1-yn-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylhex-1-yn-3-amine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methylhex-1-yn-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Methylhex-1-yn-3-amine hydrochloride is unique due to its specific structural features, including the position of the amine and alkyne groups. These features confer distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-methylhex-1-yn-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-4-6(3)7(8)5-2;/h2,6-7H,4,8H2,1,3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBABVJKAKWOXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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